(R)-3-(Palmitoyloxy)-2-((3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate
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Overview
Description
1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine is a fluorescent probe with a polar phosphatidylethanolamine head group. It is primarily used for the determination of surface lipid oxidation in lipoproteins and plasma . This compound is significant in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically require a controlled environment with specific reagents to ensure the correct attachment of the diphenylhexatriene group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to study lipid oxidation processes.
Substitution: It can participate in substitution reactions where the diphenylhexatriene moiety can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and specific catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in oxidized lipid products, while substitution reactions can yield modified phosphatidylcholine derivatives .
Scientific Research Applications
1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine involves its incorporation into lipid membranes, where it acts as a fluorescent probe. The diphenylhexatriene moiety fluoresces upon excitation, allowing researchers to monitor lipid oxidation and membrane dynamics. The molecular targets include lipid molecules within the membrane, and the pathways involved are related to lipid oxidation and membrane fluidity .
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-[12-NBD-aminododecanoyl]-sn-glycero-3-phosphocholine: Another fluorescent probe used for similar applications.
1-Palmitoyl-2-[3-(diphenylhexatrienyl)propanoyl]-sn-glycero-3-phosphoethanolamine: A similar compound with a different head group used in membrane studies.
Uniqueness
1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine is unique due to its specific fluorescent properties and its ability to integrate into lipid membranes, making it a valuable tool for studying lipid oxidation and membrane dynamics .
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[3-[4-(6-phenylhexa-1,3,5-trienyl)phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUICZDXXMCRPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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